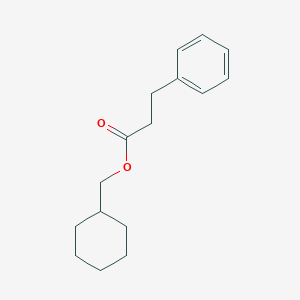
Cyclohexylmethyl 3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylmethyl 3-phenylpropanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of cyclohexylmethanol with 3-phenylpropanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its molecular formula is C16H22O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexylmethyl 3-phenylpropanoate typically involves the esterification reaction between cyclohexylmethanol and 3-phenylpropanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of biocatalysts, such as lipases, can also be employed to achieve a more environmentally friendly synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexylmethyl 3-phenylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to cyclohexylmethanol and 3-phenylpropanoic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Hydrolysis: Cyclohexylmethanol and 3-phenylpropanoic acid.
Reduction: Cyclohexylmethyl alcohol.
Oxidation: 3-phenylpropanoic acid.
Applications De Recherche Scientifique
Cyclohexylmethyl 3-phenylpropanoate has various applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance industry for its pleasant aroma and stability.
Mécanisme D'action
The mechanism of action of cyclohexylmethyl 3-phenylpropanoate is primarily related to its ester functional group. In biological systems, esters can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s biological activity and metabolism. The molecular targets and pathways involved include interactions with enzymes such as esterases and lipases.
Comparaison Avec Des Composés Similaires
Cyclohexylmethyl 3-phenylpropanoate can be compared with other similar esters, such as:
Methyl 3-phenylpropanoate: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
Ethyl 3-phenylpropanoate: Similar structure but with an ethyl group instead of a cyclohexylmethyl group.
Cyclohexylmethyl acetate: Similar structure but with an acetate group instead of a 3-phenylpropanoate group.
Uniqueness: this compound is unique due to its cyclohexylmethyl group, which imparts distinct physical and chemical properties compared to other esters. This uniqueness makes it valuable in specific applications, particularly in the fragrance industry.
Propriétés
Numéro CAS |
10397-54-3 |
|---|---|
Formule moléculaire |
C16H22O2 |
Poids moléculaire |
246.34 g/mol |
Nom IUPAC |
cyclohexylmethyl 3-phenylpropanoate |
InChI |
InChI=1S/C16H22O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2 |
Clé InChI |
FZVLJIGCWDPNDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)COC(=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)
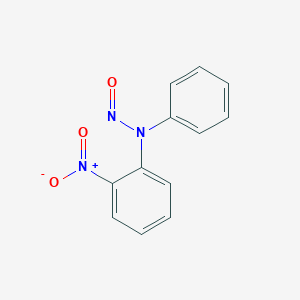
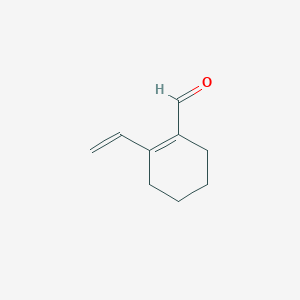
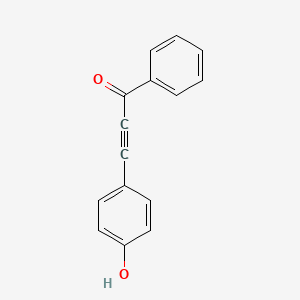
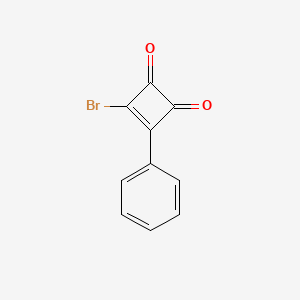
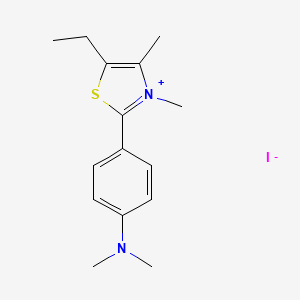
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)
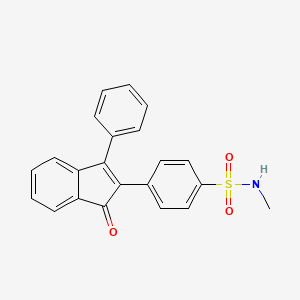

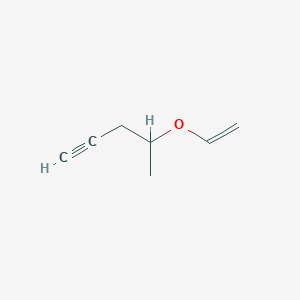
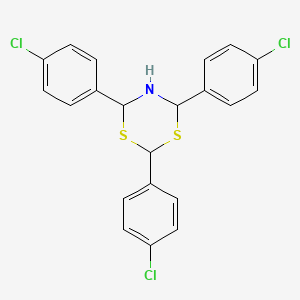
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)

![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
